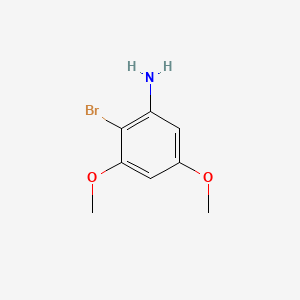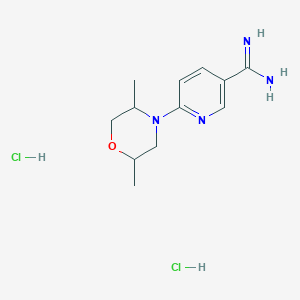
6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride
Übersicht
Beschreibung
6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride is a chemical compound with the CAS Number: 1311315-86-2 . It has a molecular weight of 307.22 and its IUPAC name is 6-(2,5-dimethyl-4-morpholinyl)-3-pyridinecarboximidamide dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N4O.2ClH/c1-8-7-17-9(2)6-16(8)11-4-3-10(5-15-11)12(13)14;;/h3-5,8-9H,6-7H2,1-2H3,(H3,13,14);2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular formula of C12H20Cl2N4O . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-hyperglycemic Evaluation : Carboximidamides linked with pyrimidine moieties have been synthesized and evaluated for their anti-hyperglycemic effects. These compounds, including variations with morpholine groups, have shown significant decreases in serum levels of glucose and have potential as therapeutic agents against diabetes-induced pathological effects on blood glucose, liver, and kidney functions (Moustafa et al., 2021).
Optical and Electronic Properties : Research on terpyridine, pyridine, and related derivatives with electron-donating amino groups, including morpholine, has explored their thermal, redox, UV–Vis absorption, and emission properties. These studies are crucial for understanding the material's application in optoelectronic devices, light-emitting diodes, and as sensors (Palion-Gazda et al., 2019).
Insecticidal Activities : Pyridine derivatives, including those modified with morpholine, have been synthesized and tested for their insecticidal activities. These compounds have shown promising efficacy against pests, suggesting their potential in agricultural applications (Bakhite et al., 2014).
Pharmaceutical Synthesis : Compounds with morpholine and pyridine structures have been employed in the synthesis of pharmaceutical agents. For example, an efficient synthesis route for Erismodegib involved a compound with a morpholino pyridine derivative, highlighting the importance of such chemicals in developing therapeutic drugs (Hu et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-(2,5-dimethylmorpholin-4-yl)pyridine-3-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.2ClH/c1-8-7-17-9(2)6-16(8)11-4-3-10(5-15-11)12(13)14;;/h3-5,8-9H,6-7H2,1-2H3,(H3,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBDXWKSVIAUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C2=NC=C(C=C2)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



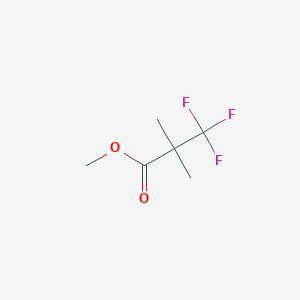
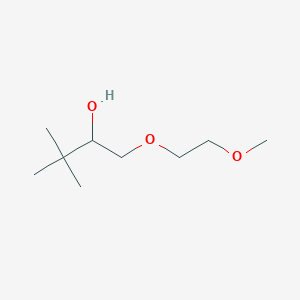
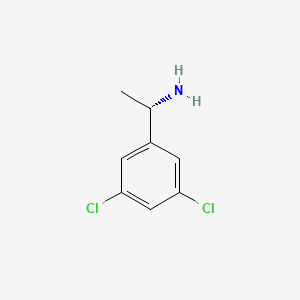
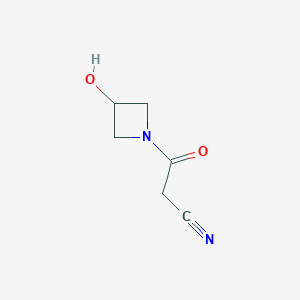
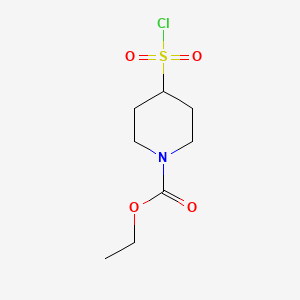
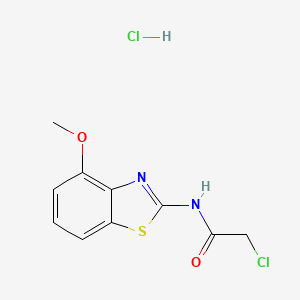
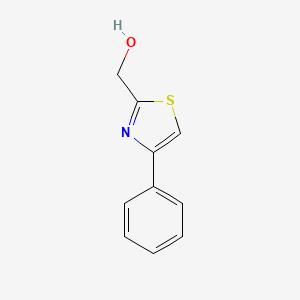
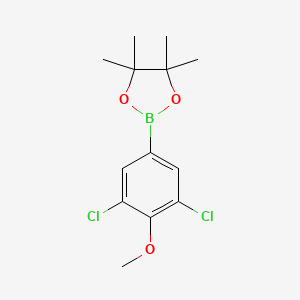
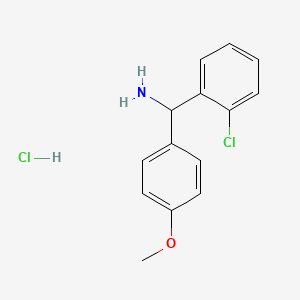
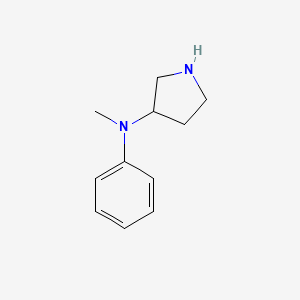
![2-[4-(Aminomethyl)-3-chlorophenyl]-2-propanol](/img/structure/B1465161.png)


